4-Methylmorpholin-2-one hydrochloride
Overview
Description
4-Methylmorpholin-2-one hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . It is a heterocyclic compound that belongs to the morpholine family, characterized by a morpholine ring substituted with a methyl group at the 4-position and a hydrochloride salt form. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylmorpholin-2-one hydrochloride can be synthesized through the reaction of morpholine with formaldehyde and formic acid. During this reaction, the mixture is refluxed, and carbon dioxide is released . The reaction conditions typically involve controlled addition of reagents and maintaining the reaction temperature to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and crystallization to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholin-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent morpholine compound.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted morpholine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methylmorpholin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylmorpholin-2-one hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It exerts its effects by inhibiting specific kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to changes in cellular processes, making it a valuable tool in research focused on cell biology and pharmacology.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar structure but without the methyl group at the 4-position.
N-Methylmorpholine: Similar to 4-Methylmorpholin-2-one hydrochloride but lacks the hydrochloride salt form.
4-Methylmorpholine N-oxide: An oxidized form of 4-Methylmorpholine.
Uniqueness
This compound is unique due to its specific substitution pattern and salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity under specific conditions .
Properties
IUPAC Name |
4-methylmorpholin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-2-3-8-5(7)4-6;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQPQQXSKULDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.